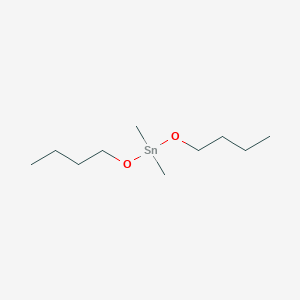![molecular formula C21H39Al B14519373 Tris[(3-methylcyclopentyl)methyl]alumane CAS No. 62618-43-3](/img/structure/B14519373.png)
Tris[(3-methylcyclopentyl)methyl]alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(3-methylcyclopentyl)methyl]alumane is a chemical compound with the molecular formula C18H33Al It is an organoaluminum compound, which means it contains aluminum-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(3-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with 3-methylcyclopentylmethyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tris[(3-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The compound can undergo substitution reactions where the 3-methylcyclopentylmethyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the reagents used.
Scientific Research Applications
Tris[(3-methylcyclopentyl)methyl]alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in targeted drug delivery and imaging.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Tris[(3-methylcyclopentyl)methyl]alumane involves its ability to form stable complexes with other molecules. The aluminum center can coordinate with various ligands, facilitating reactions such as polymerization or catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing reactive intermediates and lowering the activation energy of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum: Another organoaluminum compound used in similar applications but with different reactivity and stability.
Triethylaluminum: Similar to Tris[(3-methylcyclopentyl)methyl]alumane but with ethyl groups instead of 3-methylcyclopentylmethyl groups.
Triphenylaluminum: Contains phenyl groups and is used in different types of reactions due to its unique properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organoaluminum compounds. Its ability to form stable complexes with a variety of ligands makes it particularly useful in catalysis and material science.
Properties
CAS No. |
62618-43-3 |
|---|---|
Molecular Formula |
C21H39Al |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tris[(3-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-6-3-4-7(2)5-6;/h3*6-7H,1,3-5H2,2H3; |
InChI Key |
BNIHYBYKBRIOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C[Al](CC2CCC(C2)C)CC3CCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



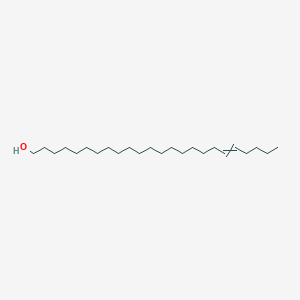
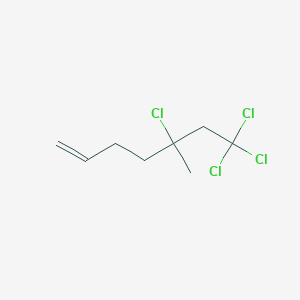
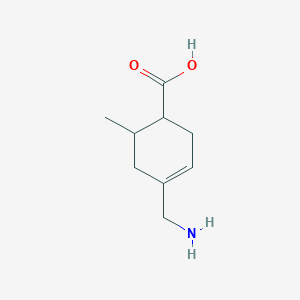

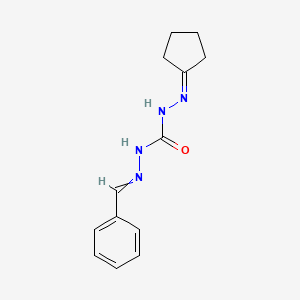



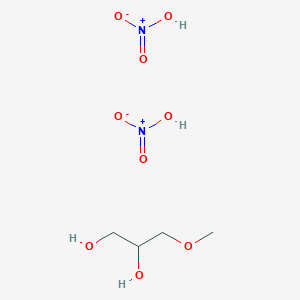
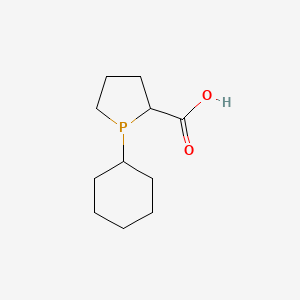
![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
